N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is a complex organic compound with a unique structure that combines a cyclohexylcarbamoyl group, a phenyl ring, and a methoxyethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminobenzamide with cyclohexyl isocyanate to form the cyclohexylcarbamoyl derivative. This intermediate is then reacted with 2-bromoethyl methyl ether in the presence of a base to introduce the methoxyethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexylcarbamoyl moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-benzamide
- N-(1-cyclohexylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-benzamide
Uniqueness
N-[2-(cyclohexylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the presence of the methoxyethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C23H28N2O3S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C23H28N2O3S/c1-28-15-16-29-21-14-8-6-12-19(21)23(27)25-20-13-7-5-11-18(20)22(26)24-17-9-3-2-4-10-17/h5-8,11-14,17H,2-4,9-10,15-16H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
RCDWZXPQRCNMGW-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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